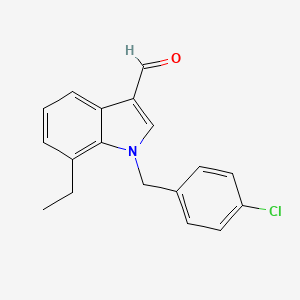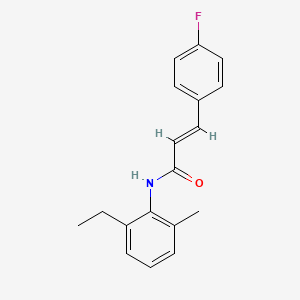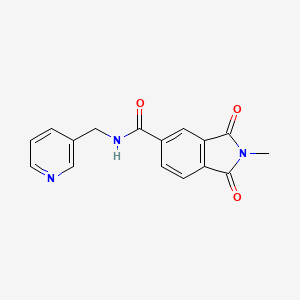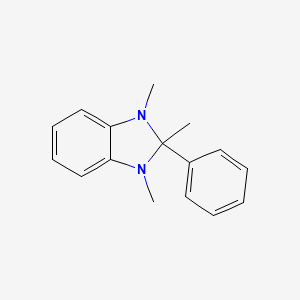![molecular formula C18H17ClN2O2 B5781476 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BCI-838, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzoxazole derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response, inflammation, and cell survival. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which leads to the inhibition of NF-κB activation and subsequent downstream pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a wide range of therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its potential toxicity. While it has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as autoimmune disorders and cardiovascular disease. Finally, further research is needed to determine the safety and efficacy of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in humans.
Synthesemethoden
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves a multi-step process that includes the reaction of 5-chloro-2-nitrobenzoic acid with 2-amino-3-methylphenol to form 5-chloro-2-(2-methyl-3-hydroxyphenyl)benzoxazole. This intermediate is then reacted with butanoyl chloride to form the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been studied for its neuroprotective properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-3-5-17(22)20-14-7-4-6-13(11(14)2)18-21-15-10-12(19)8-9-16(15)23-18/h4,6-10H,3,5H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNITUKBWUDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

